2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2-chloro-5-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(2-chloro-5-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O2/c1-15-26-20-9-10-28(12-16-5-3-2-4-6-16)13-18(20)23(31)29(15)14-22(30)27-21-11-17(25)7-8-19(21)24/h2-8,11H,9-10,12-14H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEZMLMBKLLMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC4=C(C=CC(=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2-chloro-5-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the benzyl and methyl groups. The final step involves the acylation of the core with N-(2-chloro-5-fluorophenyl)acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as halogens, nitro groups, and sulfonic acids.
Scientific Research Applications
2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2-chloro-5-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrido[4,3-d]pyrimidine core is known to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis of their physicochemical and pharmacological properties:
Key Comparisons
Core Rigidity and Target Binding: The pyrido[4,3-d]pyrimidinone core (target compound) is more rigid than tetrahydropyrimidine () but less planar than thieno-pyrimidine (). Rigidity often correlates with higher binding affinity due to reduced entropy loss upon target interaction .
Substituent Effects: Halogenated Phenyl Groups: The 2-chloro-5-fluorophenyl group in the target compound provides dual halogen bonding sites, whereas 4-fluorophenyl () or 2-CF3-phenyl () substituents offer single-point interactions. This difference may influence binding kinetics and selectivity . Benzyl vs.
Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling (e.g., EDC/HOBt), similar to and . However, the pyrido-pyrimidine core may require multi-step cyclization, whereas thieno-pyrimidines () are synthesized via thiophene ring annulation .
Biological Activity
The compound 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2-chloro-5-fluorophenyl)acetamide (CAS Number: 1251696-19-1) is a pyrido-pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis methods, structure-activity relationships (SAR), and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 446.5 g/mol. The structure includes a pyrido[4,3-d]pyrimidine core that is known for its diverse biological properties.
Antiviral Activity
The compound's structural similarity to other known antiviral agents suggests potential activity against viral infections. For instance, research on related pyrido-pyrimidine derivatives indicates that modifications in the arylthio moiety significantly enhance antiviral efficacy against HIV-1 reverse transcriptase. In vitro studies have shown that similar compounds exhibit IC50 values in the low micromolar range (1.25–20.83 μM) against HIV replication in cell cultures .
Antimicrobial Properties
Pyrido-pyrimidine derivatives have been documented to possess antimicrobial properties. A review highlighted several compounds within this class demonstrating activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The presence of specific substituents on the pyrimidine ring can enhance antibacterial potency .
Antitumor Activity
Studies have indicated that certain pyrido-pyrimidine derivatives exhibit significant antitumor activity. For example, compounds with a similar structural framework have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymatic pathways involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzyl and chloro-fluoro substituents can markedly influence biological activity. For example:
- Benzyl Group : Variations in the benzyl substituent can affect lipophilicity and binding affinity to biological targets.
- Chloro-Fluoro Substituent : The presence of halogens like chlorine and fluorine has been associated with enhanced metabolic stability and improved interaction with target proteins.
Case Studies
- Study on HIV Inhibition : A series of pyrido-pyrimidine derivatives were synthesized and tested for their ability to inhibit HIV replication. The results indicated that specific modifications led to compounds with IC50 values significantly lower than those of existing therapies .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various pyrido-pyrimidine derivatives against clinical isolates of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics used in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
